molecular formula C19H13FN4O3 B11339443 5-(3-fluoro-4-methylphenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide

5-(3-fluoro-4-methylphenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11339443
M. Wt: 364.3 g/mol
InChI Key: HBXDSIOXBZDXCA-UHFFFAOYSA-N
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Description

5-(3-fluoro-4-methylphenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a combination of fluorinated phenyl, oxadiazole, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluoro-4-methylphenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile oxide under appropriate conditions.

    Synthesis of the oxazole ring: This step involves the cyclization of an α-haloketone with an amide.

    Coupling of the fluorinated phenyl group: This can be done through a Suzuki coupling reaction, where a boronic acid derivative of the fluorinated phenyl group is coupled with a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-(3-fluoro-4-methylphenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated intermediates and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

5-(3-fluoro-4-methylphenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in specific interactions with these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-fluorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide
  • 5-(4-methylphenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide

Uniqueness

The presence of both fluorinated and methylated phenyl groups in 5-(3-fluoro-4-methylphenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide distinguishes it from similar compounds. This unique combination of functional groups can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H13FN4O3

Molecular Weight

364.3 g/mol

IUPAC Name

5-(3-fluoro-4-methylphenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H13FN4O3/c1-11-7-8-13(9-14(11)20)16-10-15(22-26-16)19(25)21-18-17(23-27-24-18)12-5-3-2-4-6-12/h2-10H,1H3,(H,21,24,25)

InChI Key

HBXDSIOXBZDXCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=NON=C3C4=CC=CC=C4)F

Origin of Product

United States

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